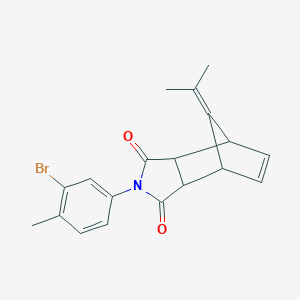
2-(3-bromo-4-methylphenyl)-8-(propan-2-ylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-bromo-4-methylphenyl)-8-(propan-2-ylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, also known as BRD7880, is a compound that has been of interest to researchers due to its potential as a therapeutic agent. This compound has been the subject of scientific research to determine its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
2-(3-bromo-4-methylphenyl)-8-(propan-2-ylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a histone deacetylase inhibitor, which means that it inhibits the activity of histone deacetylases. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, which can result in the silencing of genes. By inhibiting the activity of these enzymes, 2-(3-bromo-4-methylphenyl)-8-(propan-2-ylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can increase the acetylation of histone proteins and promote the expression of genes that are normally silenced.
Biochemical and Physiological Effects:
2-(3-bromo-4-methylphenyl)-8-(propan-2-ylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects. In particular, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(3-bromo-4-methylphenyl)-8-(propan-2-ylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-bromo-4-methylphenyl)-8-(propan-2-ylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione in lab experiments is that it has been shown to have activity against a range of diseases, which makes it a promising therapeutic agent. Additionally, the mechanism of action of 2-(3-bromo-4-methylphenyl)-8-(propan-2-ylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is well-understood, which makes it easier to design experiments to test its activity. One limitation of using 2-(3-bromo-4-methylphenyl)-8-(propan-2-ylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione in lab experiments is that it may have off-target effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-(3-bromo-4-methylphenyl)-8-(propan-2-ylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. One potential direction is to investigate the use of this compound in combination with other therapeutic agents, to determine whether it can enhance the activity of existing treatments. Additionally, further research is needed to determine the optimal dosing and administration schedule for 2-(3-bromo-4-methylphenyl)-8-(propan-2-ylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, as well as its potential side effects. Finally, more research is needed to determine the full range of diseases that 2-(3-bromo-4-methylphenyl)-8-(propan-2-ylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione may be useful in treating.
Synthesemethoden
The synthesis of 2-(3-bromo-4-methylphenyl)-8-(propan-2-ylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves the reaction of 3-bromo-4-methylbenzaldehyde and 2,3-dihydro-1H-indene-1,3-dione in the presence of a base and a catalyst. This reaction results in the formation of the intermediate 2-(3-bromo-4-methylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, which is then treated with propan-2-ylideneamine to yield the final product, 2-(3-bromo-4-methylphenyl)-8-(propan-2-ylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione.
Wissenschaftliche Forschungsanwendungen
2-(3-bromo-4-methylphenyl)-8-(propan-2-ylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has been the subject of scientific research due to its potential as a therapeutic agent. This compound has been shown to have activity against a range of diseases, including cancer, neurodegenerative diseases, and inflammation. In particular, 2-(3-bromo-4-methylphenyl)-8-(propan-2-ylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a key role in gene expression and are often overexpressed in cancer cells.
Eigenschaften
Produktname |
2-(3-bromo-4-methylphenyl)-8-(propan-2-ylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione |
|---|---|
Molekularformel |
C19H18BrNO2 |
Molekulargewicht |
372.3 g/mol |
IUPAC-Name |
4-(3-bromo-4-methylphenyl)-10-propan-2-ylidene-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C19H18BrNO2/c1-9(2)15-12-6-7-13(15)17-16(12)18(22)21(19(17)23)11-5-4-10(3)14(20)8-11/h4-8,12-13,16-17H,1-3H3 |
InChI-Schlüssel |
QZQZISHGPPUQIL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)C4=C(C)C)Br |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)C4=C(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



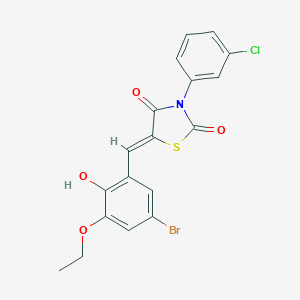
![5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301191.png)
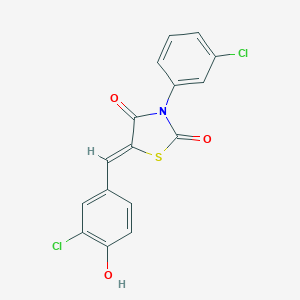
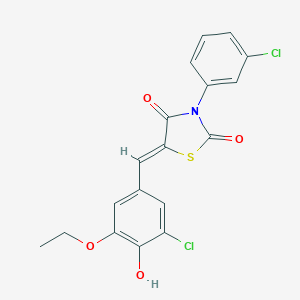
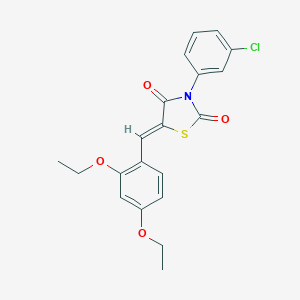
![2-[(2-Chloro-4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B301199.png)

![3-(3-Chlorophenyl)-5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301202.png)

![Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B301205.png)


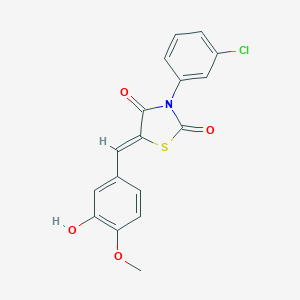
![3-(3-Chlorophenyl)-5-[4-(diethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301212.png)